Trans-2-[4-(Dimethylamino)piperidin-1-yl]cyclobutan-1-ol is a chemical compound with the molecular formula CHNO and a molecular weight of 198.31 g/mol. This compound features a unique cyclobutanol structure and is recognized for its diverse applications in scientific research, particularly in organic synthesis and medicinal chemistry. Its IUPAC name is (1R,2R)-2-[4-(dimethylamino)piperidin-1-yl]cyclobutan-1-ol, and it is classified under the category of cyclic amines and alcohols.
The synthesis of trans-2-[4-(Dimethylamino)piperidin-1-yl]cyclobutan-1-ol can be achieved through various methods:
In industrial settings, the synthesis typically employs optimized reaction conditions to maximize yield and purity. This may involve the use of catalysts, as well as controlled temperature and pressure conditions to facilitate the reactions effectively.
The molecular structure of trans-2-[4-(Dimethylamino)piperidin-1-yl]cyclobutan-1-ol includes:
The InChI for this compound is InChI=1S/CHNO/c1-12(2)9-5-7-13(8-6-9)10-3-4-11(10)14/h9-11,14H,3-8H,1-2H. The InChI Key is QIAXKLIWRCQREI-GHMZBOCLSA-N, which provides a unique identifier for this chemical structure.
Trans-2-[4-(Dimethylamino)piperidin-1-yl]cyclobutan-1-ol can participate in various chemical reactions:
These reactions are significant for modifying the compound's properties and enhancing its applicability in different fields such as pharmaceuticals and materials science.
Trans-2-[4-(Dimethylamino)piperidin-1-yl]cyclobutan-1-ol exerts its effects through specific interactions with biological targets:
Trans-2-[4-(Dimethylamino)piperidin-1-yl]cyclobutan-1-ol is typically characterized by:
Key chemical properties include:
Additional analyses may reveal details about its stability under various conditions, reactivity with other chemicals, and potential degradation pathways.
Trans-2-[4-(Dimethylamino)piperidin-1-yl]cyclobutan-1-ol has several notable applications:
CAS No.: 591-97-9
CAS No.: 104332-28-7
CAS No.: 107372-98-5
CAS No.: 4300-27-0
CAS No.:
CAS No.: 142674-35-9